molecular formula C13H20N2O B182015 5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one CAS No. 30152-60-4

5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Cat. No.: B182015
CAS No.: 30152-60-4
M. Wt: 220.31 g/mol
InChI Key: JGQPNMRAMGIAJH-UHFFFAOYSA-N
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Description

Spiro(cyclohexane-1,2’(1’H)-quinazolin)-4’(3’H)-one, 5’,6’,7’,8’-tetrahydro- is a spiro compound featuring a cyclohexane ring fused to a quinazolinone structure. Spiro compounds are characterized by a unique three-dimensional arrangement where two rings are connected through a single atom, leading to interesting chemical and biological properties.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its potential as a therapeutic agent for treating diseases.

    Industry: Utilizing its unique properties in materials science or as a catalyst in chemical reactions.

Safety and Hazards

The compound is classified as a Combustible Solid . Its WGK is 3 . The flash point is not applicable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro compounds often involves multi-step reactions. For Spiro(cyclohexane-1,2’(1’H)-quinazolin)-4’(3’H)-one, 5’,6’,7’,8’-tetrahydro-, a common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

    Spirocyclization: The spiro linkage can be introduced by reacting the quinazolinone core with cyclohexanone under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for higher yields and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Choosing appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Spiro(cyclohexane-1,2’(1’H)-quinazolin)-4’(3’H)-one, 5’,6’,7’,8’-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, possibly converting carbonyl groups to alcohols.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Mechanism of Action

The mechanism by which Spiro(cyclohexane-1,2’(1’H)-quinazolin)-4’(3’H)-one, 5’,6’,7’,8’-tetrahydro- exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,2’-quinazolin]-4’(3’H)-one: Another spiro compound with a similar structure but different ring systems.

    Spiro[cyclohexane-1,2’-pyrrolidin]-3’-one: Featuring a spiro linkage between cyclohexane and pyrrolidinone rings.

Uniqueness

Spiro(cyclohexane-1,2’(1’H)-quinazolin)-4’(3’H)-one, 5’,6’,7’,8’-tetrahydro- is unique due to its specific ring structure and the potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

spiro[1,3,5,6,7,8-hexahydroquinazoline-2,1'-cyclohexane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c16-12-10-6-2-3-7-11(10)14-13(15-12)8-4-1-5-9-13/h14H,1-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQPNMRAMGIAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=C(CCCC3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184242
Record name Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30152-60-4
Record name Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030152604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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